molecular formula C9H8ClF3O2S B11951492 1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene CAS No. 15893-96-6

1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene

Cat. No.: B11951492
CAS No.: 15893-96-6
M. Wt: 272.67 g/mol
InChI Key: PBIGNZVNPUGUGQ-UHFFFAOYSA-N
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Description

1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8ClF3O2S and a molecular weight of 272.675 g/mol . This compound is characterized by the presence of a chloromethylsulfonyl group and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene typically involves the reaction of 3-(trifluoromethyl)benzene with chloromethylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

15893-96-6

Molecular Formula

C9H8ClF3O2S

Molecular Weight

272.67 g/mol

IUPAC Name

1-(chloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8ClF3O2S/c10-6-16(14,15)5-7-2-1-3-8(4-7)9(11,12)13/h1-4H,5-6H2

InChI Key

PBIGNZVNPUGUGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CCl

Origin of Product

United States

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